molecular formula C9H13BrClN B13460425 2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride

2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B13460425
M. Wt: 250.56 g/mol
InChI Key: LFOGDZCCVFLMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C9H12BrN·HCl It is a derivative of phenethylamine, characterized by the presence of a bromine atom and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride typically involves the bromination of 4-methylphenethylamine. The process begins with the nitration of toluene to form 4-methylnitrobenzene, followed by reduction to 4-methylaniline. Bromination of 4-methylaniline yields 3-bromo-4-methylaniline, which is then subjected to reductive amination with ethylamine to produce 2-(3-Bromo-4-methylphenyl)ethan-1-amine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination and reductive amination steps are optimized for large-scale production, and the final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methylphenethylamine.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.

Major Products Formed

    Oxidation: 3-Bromo-4-methylbenzaldehyde or 3-Bromo-4-methylacetophenone.

    Reduction: 4-Methylphenethylamine.

    Substitution: 2-(3-Hydroxy-4-methylphenyl)ethan-1-amine or 2-(3-Amino-4-methylphenyl)ethan-1-amine.

Scientific Research Applications

2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-2-methylphenyl)ethan-1-amine
  • 2-(2-Bromo-4-methylphenyl)ethan-1-amine
  • 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine

Uniqueness

2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

Molecular Formula

C9H13BrClN

Molecular Weight

250.56 g/mol

IUPAC Name

2-(3-bromo-4-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12BrN.ClH/c1-7-2-3-8(4-5-11)6-9(7)10;/h2-3,6H,4-5,11H2,1H3;1H

InChI Key

LFOGDZCCVFLMRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCN)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.